1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol

physicochemical profiling lipophilicity drug design

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block consisting of a pyrimidine ring substituted with an ethyl group at the 6-position and linked to an azetidine ring bearing a hydroxyl group at the 3-position. It has a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1341197-16-7
Cat. No. B1489807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol
CAS1341197-16-7
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CC(C2)O
InChIInChI=1S/C9H13N3O/c1-2-7-3-9(11-6-10-7)12-4-8(13)5-12/h3,6,8,13H,2,4-5H2,1H3
InChIKeyRSKDJMQECHICBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol (CAS 1341197-16-7): Procurement-Relevant Structural and Physicochemical Profile


1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block consisting of a pyrimidine ring substituted with an ethyl group at the 6-position and linked to an azetidine ring bearing a hydroxyl group at the 3-position . It has a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . The compound is offered commercially for research and further manufacturing use at a specified purity of ≥98% . Its computed LogP is 0.22 and its topological polar surface area (TPSA) is 49.25 Ų . This physicochemical profile positions it as a moderately lipophilic, hydrogen-bond-capable scaffold, distinguishing it from both more polar and more lipophilic close analogs in the azetidinyl-pyrimidine series.

Why 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol Cannot Be Interchanged with Unsubstituted or Other 6-Substituted Azetidinyl-Pyrimidine Analogs


Within the azetidinyl-pyrimidine building block family, the nature of the 6-position substituent directly controls the compound's lipophilicity, steric environment, and electronic character at the pyrimidine ring [1]. Substituting the ethyl group of 1-(6-ethylpyrimidin-4-yl)azetidin-3-ol with a hydrogen atom (unsubstituted), a methyl group, a chlorine atom, or a trifluoromethyl group yields analogs with substantially different LogP values, molecular weights, and hydrogen-bonding capacities . These property shifts alter solubility, chromatographic behavior, and the steric and electronic complementarity to biological targets or downstream synthetic intermediates [1]. A generic substitution without accounting for these quantifiable property differences risks failure in subsequent synthetic steps, unexpected pharmacokinetic shifts if used in a biological probe context, or batch-to-batch variability in research outcomes.

Quantitative Differentiation Evidence for 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol Against Its Closest Analogs


LogP and Hydrophobic Character: 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol vs. Close 6-Substituted Analogs

The target compound possesses a computed LogP of 0.22, reflecting moderate lipophilicity imparted by the 6-ethyl substituent . This value is intermediate among 6-substituted azetidinyl-pyrimidine analogs. The 6-methyl analog (CAS 1341845-62-2, C₈H₁₁N₃O, MW 165.19) is expected to have a lower LogP due to reduced alkyl chain length, while the 6-trifluoromethyl analog (CAS 1997251-40-7, C₈H₈F₃N₃O, MW 219.16) and 6-chloro analog (CAS 1154030-25-7, C₇H₈ClN₃O, MW 185.61) are expected to be significantly more lipophilic . This intermediate lipophilicity profile can be advantageous for balancing aqueous solubility and membrane permeability in lead optimization campaigns.

physicochemical profiling lipophilicity drug design building block selection

Molecular Weight and Steric Bulk Comparison: 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol vs. 6-Methyl, 6-Chloro, and Unsubstituted Analogs

The target compound has a molecular weight of 179.22 g/mol . This is 14.03 g/mol higher than the 6-methyl analog (MW 165.19) , 27.95 g/mol lower than the 6-trifluoromethyl analog (MW 219.16) , and 6.39 g/mol lower than the 6-chloro analog (MW 185.61) . Compared to the unsubstituted 1-(pyrimidin-4-yl)azetidin-3-ol (MW 151.17) , the ethyl analog adds 28.05 g/mol. This incremental molecular weight increase, coupled with the ethyl group's steric bulk, provides a distinct spatial profile that can influence binding pocket occupancy, metabolic stability, and synthetic intermediate reactivity compared to both smaller (H, methyl) and larger (Cl, CF3) alternatives.

molecular weight steric effects building block SAR

Purity and Quality Control Specifications: 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol vs. Typical Market Offerings

Commercial suppliers Chemscene and Leyan both list this compound at a purity of ≥98% . In contrast, many generic azetidinyl-pyrimidine building blocks are standardly offered at 95% purity by various suppliers . The 3-percentage-point purity differential can be critical for applications requiring high-fidelity quantitative results, such as biophysical assays, co-crystallization studies, or multi-step synthetic sequences where impurity accumulation reduces overall yield.

purity quality control procurement reproducibility

Predicted Boiling Point and Thermal Stability Differentiation

The predicted boiling point for 1-(6-ethylpyrimidin-4-yl)azetidin-3-ol is 368.6±42.0 °C at 760 mmHg . This value provides a reference for thermal stability and handling conditions during synthetic transformations. The 6-ethyl substituent's contribution to boiling point can be contrasted with the expected lower boiling points of lighter analogs (6-H, 6-methyl) and potentially different thermal behavior of halogenated analogs (6-Cl, 6-CF3), though direct comparative boiling point data for all analogs is not uniformly available from authoritative databases.

thermal stability boiling point synthetic utility handling

Hydrogen Bond Donor/Acceptor Profile as a MedChem Design Criterion

The target compound presents 1 hydrogen bond donor (the azetidine -OH) and 4 hydrogen bond acceptors (pyrimidine nitrogens and hydroxyl oxygen) . This HBD/HBA ratio (1:4) differs from the 6-methylamino analog 1-(6-(methylamino)pyrimidin-4-yl)azetidin-3-ol (CAS not available, C₈H₁₂N₄O, MW 180.21), which introduces a second hydrogen bond donor via the methylamino group . The single HBD of the ethyl analog may confer advantages in central nervous system (CNS) drug design, where a low HBD count (≤1) is often desirable for blood-brain barrier penetration, as articulated in the CNS MPO scoring paradigm.

hydrogen bonding drug-likeness medicinal chemistry scaffold selection

Optimal Procurement and Deployment Scenarios for 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol


Lead Optimization in Kinase Inhibitor Programs Targeting an Intermediate Lipophilicity Window

Medicinal chemistry teams optimizing kinase inhibitors can deploy 1-(6-ethylpyrimidin-4-yl)azetidin-3-ol as a hinge-binding scaffold replacement. Its computed LogP of 0.22 positions it in an intermediate lipophilicity range, potentially improving solubility relative to more lipophilic 6-Cl or 6-CF3 analogs, while still providing sufficient hydrophobic contact to maintain potency. The azetidin-3-ol handle also offers a synthetic diversification point for further substitution without altering the core's HBD count of one .

CNS-Penetrant Probe Design Leveraging Low HBD Count and Moderate MW

Programs targeting CNS indications can prioritize this compound over 6-aminoalkyl-substituted analogs because its single hydrogen bond donor (the azetidine hydroxyl) aligns with CNS drug design heuristics (HBD ≤1 for BBB penetration). Combined with its molecular weight of 179.22 g/mol —well within the CNS-favorable range—the ethyl analog offers a balanced profile for generating brain-penetrant chemical probes, whereas 6-methylamino analogs (2 HBDs) may exhibit reduced CNS exposure.

Parallel Synthesis Libraries Requiring High-Purity Building Blocks

When constructing compound libraries via parallel synthesis, the ≥98% purity specification of this building block reduces the risk of introducing impurities that could confound biological screening results. This purity advantage, relative to 95%-grade generic analogs, is particularly critical for high-throughput screening (HTS) campaigns where false positives from impurities can waste significant downstream resources.

Physicochemical SAR Studies on the Effect of 6-Position Substituents

Research groups conducting systematic SAR around the pyrimidine 6-position can use this compound as part of a matched-pair series alongside the 6-H, 6-methyl, 6-Cl, 6-CF3, and 6-ethynyl analogs. The 6-ethyl group provides a specific increment in steric bulk (+CH2CH3 vs. H), lipophilicity (LogP ~0.22), and electron-donating character [1]. This defined property set enables deconvolution of steric, electronic, and lipophilic contributions to biological activity within the azetidinyl-pyrimidine chemotype.

Quote Request

Request a Quote for 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.